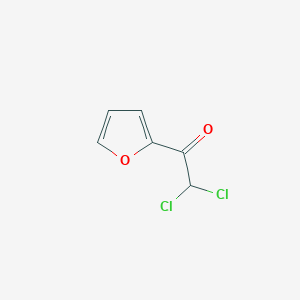
2,2-Dichloroacetylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloroacetylfuran (DCAF) is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. DCAF is a furan derivative that contains two chlorine atoms and an acetyl group on the furan ring. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of 2,2-Dichloroacetylfuran is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in various biological pathways. For example, 2,2-Dichloroacetylfuran has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death, which may explain the antitumor activity of 2,2-Dichloroacetylfuran. Additionally, 2,2-Dichloroacetylfuran has been shown to inhibit the activity of viral proteases, which are enzymes that are essential for viral replication. This inhibition may explain the antiviral activity of 2,2-Dichloroacetylfuran.
Biochemical and Physiological Effects:
2,2-Dichloroacetylfuran has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Dichloroacetylfuran can induce apoptosis, or programmed cell death, in various cancer cell lines. This effect is believed to be mediated through the inhibition of topoisomerase II and the induction of DNA damage. 2,2-Dichloroacetylfuran has also been shown to have antimicrobial activity against various bacterial and fungal strains. In vivo studies have demonstrated that 2,2-Dichloroacetylfuran can inhibit tumor growth in animal models, suggesting its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 2,2-Dichloroacetylfuran in lab experiments is its high yield and purity. The synthesis method for 2,2-Dichloroacetylfuran is relatively simple and can be scaled up for large-scale production. Additionally, 2,2-Dichloroacetylfuran has been shown to have a wide range of biological activities, making it a versatile compound for scientific research. However, one limitation of using 2,2-Dichloroacetylfuran in lab experiments is its potential toxicity. 2,2-Dichloroacetylfuran has been shown to be cytotoxic at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of 2,2-Dichloroacetylfuran. One area of research is the development of more potent and selective inhibitors of topoisomerase II. This could lead to the development of more effective anticancer drugs with fewer side effects. Another area of research is the synthesis of functionalized polymers and nanoparticles using 2,2-Dichloroacetylfuran as a precursor. This could lead to the development of new materials with unique properties and applications. Additionally, the study of 2,2-Dichloroacetylfuran's mechanism of action could lead to the discovery of new biological pathways and targets for drug development.
Synthesis Methods
The synthesis of 2,2-Dichloroacetylfuran involves the reaction of furan with acetyl chloride and thionyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds through an acylation mechanism, where the acetyl group is transferred to the furan ring, and the chlorine atoms are introduced by thionyl chloride. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization or column chromatography.
Scientific Research Applications
2,2-Dichloroacetylfuran has been used extensively in scientific research due to its unique chemical properties. It has been studied for its potential applications in medicinal chemistry, where it has been shown to exhibit antitumor, antiviral, and antimicrobial activities. 2,2-Dichloroacetylfuran has also been used in organic synthesis as a building block for the synthesis of more complex molecules. Furthermore, 2,2-Dichloroacetylfuran has been studied for its potential applications in materials science, where it has been used as a precursor for the synthesis of functionalized polymers and nanoparticles.
properties
IUPAC Name |
2,2-dichloro-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNDKLSERWQCKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 2,2-dichloro-1-(2-furanyl)-(9CI) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

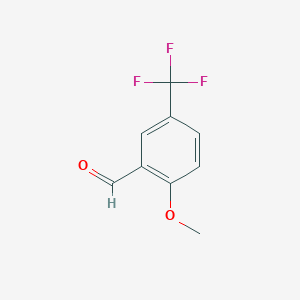


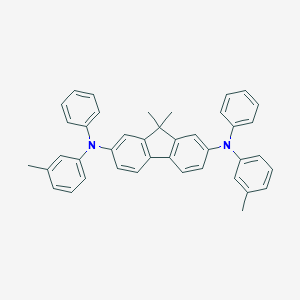
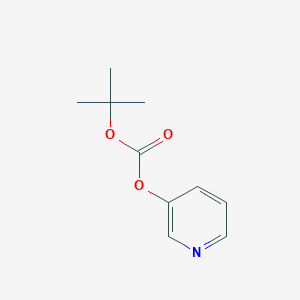
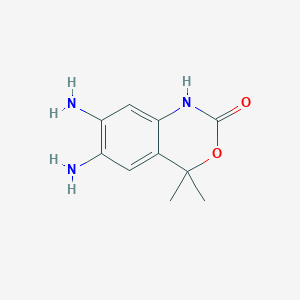
![(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B115484.png)
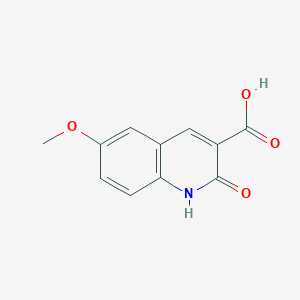
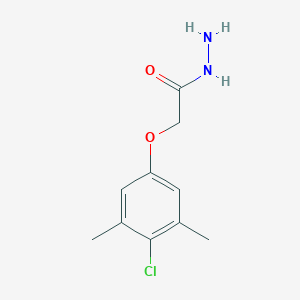
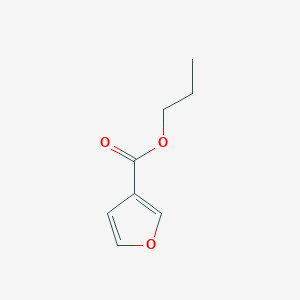
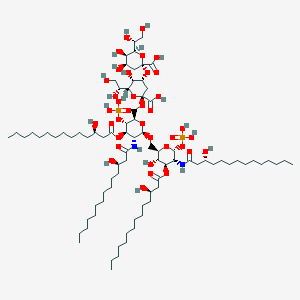
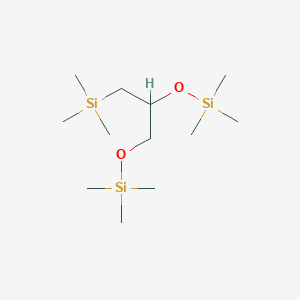
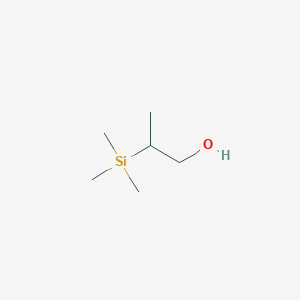
![Adamantan-1-yl 5-[(E)-(methoxyimino)methyl]-3,6-dihydro-1(2H)-pyridinecarboxylate](/img/structure/B115493.png)